molecular formula C8H4BrFO2 B3236526 5-Bromo-2-fluoro-1,3-benzenedicarboxaldehyde CAS No. 1370025-63-0

5-Bromo-2-fluoro-1,3-benzenedicarboxaldehyde

Cat. No.: B3236526
CAS No.: 1370025-63-0
M. Wt: 231.02 g/mol
InChI Key: ACDMPZDINUTNGD-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-1,3-benzenedicarboxaldehyde is a chemical compound with the formula C8H4BrFO2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Synthesis of Complex Organic Molecules

  • The compound has been utilized in the synthesis of halogen-containing benzenes, demonstrating its potential as a versatile intermediate in organic synthesis. For instance, its derivatives have been used to form stable benzenium ions in specific reactions, highlighting its utility in constructing complex molecular structures with precise halogen arrangements Brouwer, 2010.

Antioxidant, Antimicrobial, and Anticancer Properties

  • Derivatives of 5-Bromo-2-fluoro-1,3-benzenedicarboxaldehyde have shown promising results in studies related to their antioxidant, antimicrobial, and anticancer properties. Specifically, synthesized compounds exhibited significant cytotoxic activity against certain cancer cell lines, indicating the compound's potential as a precursor in developing therapeutic agents Konuş et al., 2019.

Advanced Material Synthesis

  • Research on novel copolymers involving derivatives of this compound has contributed to the development of materials with high thermal stability and specific reactivity patterns. These materials find applications in various industries, including electronics and coatings, showcasing the compound's role in material science Kharas et al., 2015.

Properties

IUPAC Name

5-bromo-2-fluorobenzene-1,3-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDMPZDINUTNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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